![molecular formula C21H27NO4 B15073068 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[321]oct-2-ene is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[321]octane ring system with various functional groups attached
Méthodes De Préparation
The synthesis of 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core is constructed through a series of cyclization reactions. This often involves the use of cycloaddition reactions to form the bicyclic structure.
Introduction of functional groups: The functional groups, such as the Boc (tert-butoxycarbonyl) protecting group and the methoxycarbonylbenzyl group, are introduced through various organic reactions, including nucleophilic substitution and esterification.
Purification and isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors.
Analyse Des Réactions Chimiques
8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain functional groups with others, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent. This includes studying its binding affinity to enzymes and receptors.
Mécanisme D'action
The mechanism of action of 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:
8-Boc-3-(trifluoromethylsulfonyloxy)-8-aza-bicyclo[3.2.1]oct-3-ene: This compound has a similar bicyclic core but different functional groups, leading to distinct chemical properties and reactivity.
8-azabicyclo[3.2.1]oct-2-ene derivatives: These derivatives are studied for their potential as monoamine neurotransmitter re-uptake inhibitors, highlighting their importance in neuropharmacology.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H27NO4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
tert-butyl 3-[(3-methoxycarbonylphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-17-8-9-18(22)13-15(12-17)10-14-6-5-7-16(11-14)19(23)25-4/h5-7,11-12,17-18H,8-10,13H2,1-4H3 |
Clé InChI |
RFBXUSCSUYDCRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CC3=CC(=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
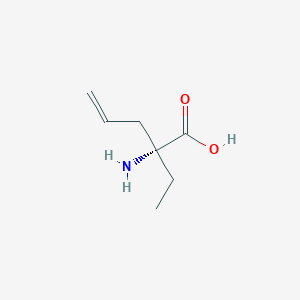
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
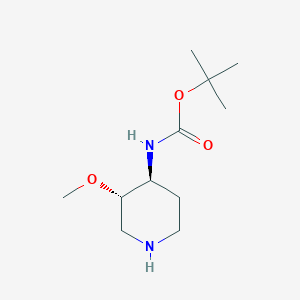
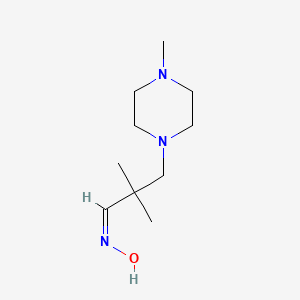
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
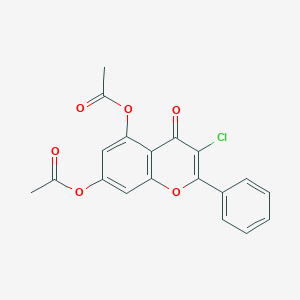
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
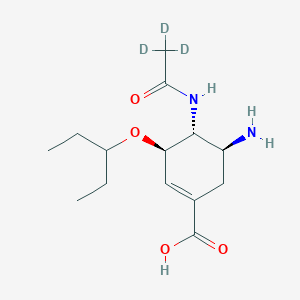

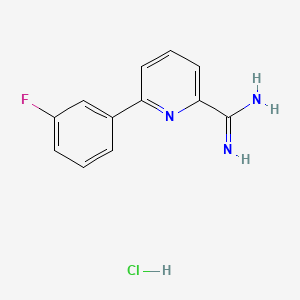
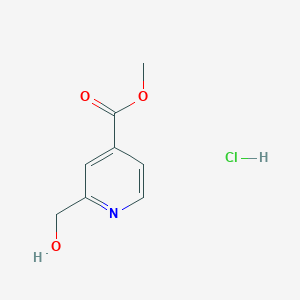
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
